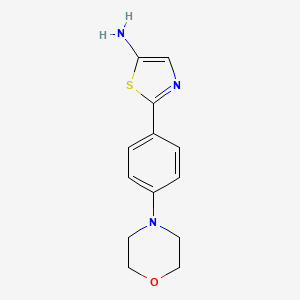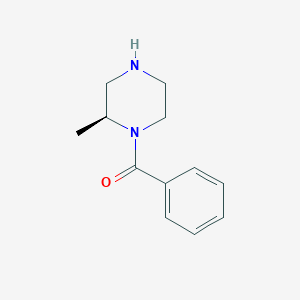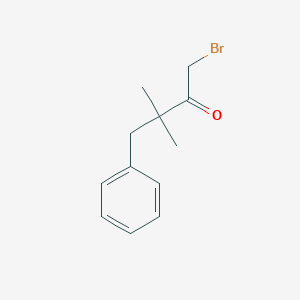![molecular formula C11H12N2O3S B8613893 [1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol](/img/structure/B8613893.png)
[1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of a hydroxymethyl group and a p-tolylsulfonyl group in this compound makes it unique and potentially useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol typically involves the reaction of imidazole with p-toluenesulfonyl chloride in the presence of a base, followed by the introduction of a hydroxymethyl group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or sodium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The p-tolylsulfonyl group can be reduced to a p-tolyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles, such as amines or thiols, can be used in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)-1-(p-tolylsulfonyl)imidazole.
Reduction: Formation of 2-(Hydroxymethyl)-1-(p-tolyl)imidazole.
Substitution: Formation of derivatives with different functional groups replacing the hydroxymethyl group.
Applications De Recherche Scientifique
[1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of [1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the p-tolylsulfonyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(p-Tolylsulfonyl)imidazole: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
2-(Hydroxymethyl)imidazole: Lacks the p-tolylsulfonyl group, which may reduce its potential interactions with hydrophobic regions.
1-(p-Tolylsulfonyl)-2-methylimidazole: Contains a methyl group instead of a hydroxymethyl group, affecting its reactivity and interactions.
Uniqueness
[1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol is unique due to the presence of both the hydroxymethyl and p-tolylsulfonyl groups. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C11H12N2O3S |
|---|---|
Poids moléculaire |
252.29 g/mol |
Nom IUPAC |
[1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol |
InChI |
InChI=1S/C11H12N2O3S/c1-9-2-4-10(5-3-9)17(15,16)13-7-6-12-11(13)8-14/h2-7,14H,8H2,1H3 |
Clé InChI |
DPOQOOQTYRAKHT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-butylamine](/img/structure/B8613882.png)



